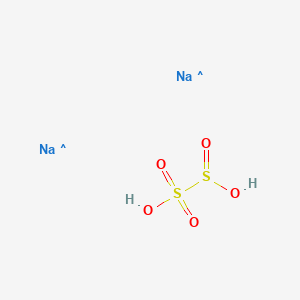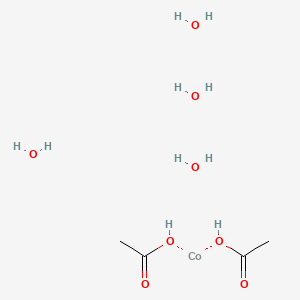![molecular formula C17H10O5 B12042802 3-(Benzo[d][1,3]dioxol-5-yl)-4-phenylfuran-2,5-dione CAS No. 213481-12-0](/img/structure/B12042802.png)
3-(Benzo[d][1,3]dioxol-5-yl)-4-phenylfuran-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(pinacolato)diboron (BPD) is an organoboron compound widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is a valuable reagent for forming carbon-carbon bonds, making it essential in the synthesis of various pharmaceuticals and organic materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(pinacolato)diboron can be synthesized through several methods. One common approach involves the reaction of pinacol with boron trichloride in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the boron trichloride.
Industrial Production Methods
In industrial settings, bis(pinacolato)diboron is produced on a larger scale using similar synthetic routes but optimized for efficiency and yield. The process involves careful control of reaction parameters such as temperature, pressure, and the stoichiometry of reactants to ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(pinacolato)diboron undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids.
Reduction: It can be reduced to form boranes.
Substitution: It participates in substitution reactions, particularly in the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts are commonly used in the Suzuki-Miyaura coupling, with bases like potassium carbonate or sodium hydroxide.
Major Products
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Various biaryl compounds and other carbon-carbon bonded structures.
Wissenschaftliche Forschungsanwendungen
Bis(pinacolato)diboron has numerous applications in scientific research:
Chemistry: It is a key reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of drugs and therapeutic agents.
Industry: It is used in the production of polymers, agrochemicals, and other industrial materials.
Wirkmechanismus
The mechanism by which bis(pinacolato)diboron exerts its effects primarily involves its role as a boron source in various chemical reactions. In the Suzuki-Miyaura coupling, for example, it forms a complex with a palladium catalyst, facilitating the transfer of the boron moiety to the organic substrate, resulting in the formation of a new carbon-carbon bond.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydroxydiboron (BBA): Another boron reagent used in similar coupling reactions.
Boronic acids: These compounds are also used in Suzuki-Miyaura couplings but have different reactivity profiles.
Uniqueness
Bis(pinacolato)diboron is unique due to its stability and ease of handling compared to other boron reagents. Its pinacolato ligands provide steric protection, making it less prone to hydrolysis and oxidation, which enhances its utility in various synthetic applications.
Eigenschaften
CAS-Nummer |
213481-12-0 |
|---|---|
Molekularformel |
C17H10O5 |
Molekulargewicht |
294.26 g/mol |
IUPAC-Name |
3-(1,3-benzodioxol-5-yl)-4-phenylfuran-2,5-dione |
InChI |
InChI=1S/C17H10O5/c18-16-14(10-4-2-1-3-5-10)15(17(19)22-16)11-6-7-12-13(8-11)21-9-20-12/h1-8H,9H2 |
InChI-Schlüssel |
IMHGOAWBSJVILI-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(C(=O)OC3=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



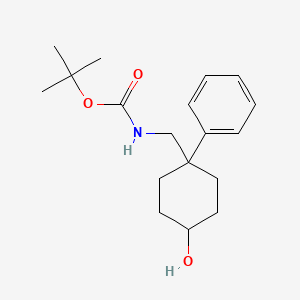
![ethyl (2E)-2-[2,4-bis(acetyloxy)benzylidene]-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12042725.png)
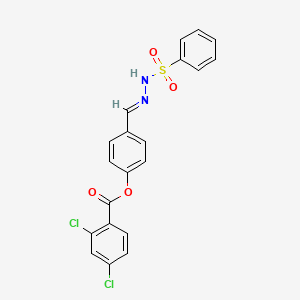
![N-[(3,5-di-tert-butylphenyl)carbonyl]glycine](/img/structure/B12042729.png)


![[4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12042756.png)
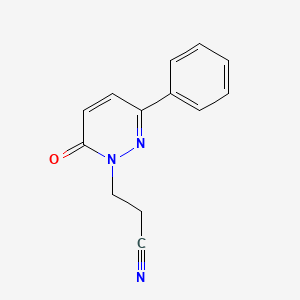
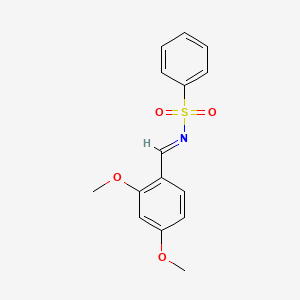
![ethyl (2E)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12042776.png)
